molecular formula C20H22ClN3O3S B4562572 1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B4562572
M. Wt: 419.9 g/mol
InChI Key: OZWPKAZTGSEUTI-UHFFFAOYSA-N
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Description

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features a combination of chloro, methoxy, phenyl, indole, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps One common route starts with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with an appropriate indole derivative

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethoxybenzaldehyde
  • 5-methoxy-1H-indole-3-yl acetic acid
  • 2,5-dimethoxyphenyl thiourea

Uniqueness

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-25-13-4-5-16-14(8-13)12(11-23-16)6-7-22-20(28)24-17-10-18(26-2)15(21)9-19(17)27-3/h4-5,8-11,23H,6-7H2,1-3H3,(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPKAZTGSEUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

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